molecular formula C5H8N2O B175284 (3-methyl-1H-pyrazol-5-yl)methanol CAS No. 17607-71-5

(3-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B175284
CAS RN: 17607-71-5
M. Wt: 112.13 g/mol
InChI Key: SYDSMFCVIJNHEN-UHFFFAOYSA-N
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Description

“(3-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the CAS Number: 29004-73-7. Its molecular weight is 112.13 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “(3-methyl-1H-pyrazol-5-yl)methanol” is C5H8N2O . The InChI Code is 1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) .

Scientific Research Applications

Cytotoxic Agents for Cancer Therapy

Compounds derived from (3-methyl-1H-pyrazol-5-yl)methanol have been investigated for their cytotoxic properties against various cancer cell lines. These compounds have shown promising results, with some derivatives exhibiting excellent cytotoxic activity, potentially offering new avenues for cancer treatment .

sEH Inhibitors for Pharmacological Interventions

Modifications of (3-methyl-1H-pyrazol-5-yl)methanol have led to the development of potent soluble epoxide hydrolase (sEH) inhibitors. These inhibitors play a significant role in various biological pathways and have therapeutic potential in treating hypertension, inflammation, and pain .

Antidiabetic Agents

Intermediates based on (3-methyl-1H-pyrazol-5-yl)methanol are used to prepare selective and orally active dipeptidyl peptidase 4 inhibitors. These inhibitors are important in the management of diabetes as they regulate the incretin hormone and maintain glucose homeostasis .

Herbicide Development

Researchers have synthesized derivatives of (3-methyl-1H-pyrazol-5-yl)methanol with herbicidal activity. These compounds have shown excellent inhibition effects on weeds such as barnyard grass, offering potential as effective herbicides in agricultural practices .

Herbicidal Activity Against Green Weeds

Some derivatives exhibit significant herbicidal activities at certain concentrations, with specific compounds showing bleaching activity to green weeds. This application is crucial for developing new herbicides that target specific weed species without affecting crops .

Chemical Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various other chemical entities. It is used in preparation methods that involve starting materials like oxy-dithiomethyl butyrate and phenylhydrazine, indicating its versatility in chemical synthesis processes .

Each of these applications demonstrates the diverse potential of (3-methyl-1H-pyrazol-5-yl)methanol in scientific research and its impact across different fields.

Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl … Design, synthesis and biological evaluation of 4-(1-(4 … 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 - ChemicalBook Frontiers | Synthesis Candidates Herbicide Through Optimization … Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1 … - MDPI Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine

Safety and Hazards

The safety information available indicates that precautionary statements P280-P305+P351+P338 should be followed when handling "(3-methyl-1H-pyrazol-5-yl)methanol" .

properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDSMFCVIJNHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-1H-pyrazol-5-yl)methanol

CAS RN

17607-71-5
Record name (3-methyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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